1-Thio-|A-D-glucose 1-Benzenesulfenothioate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

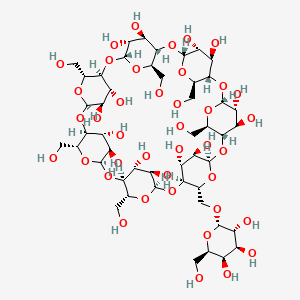

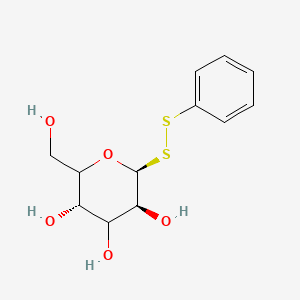

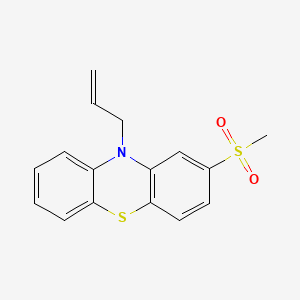

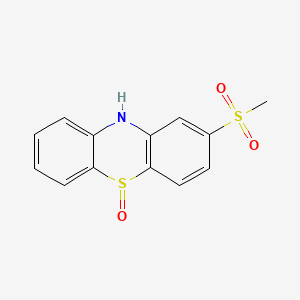

1-Thio-β-D-glucose 1-Benzenesulfenothioate is a chemical compound with the molecular formula C12H16O5S2 and a molecular weight of 304.38 . It is used as a thio-glucose derivative in the enzymic elongation of the β (1→3)-glucan chain .

Molecular Structure Analysis

The molecule contains a total of 36 bonds, including 20 non-H bonds, 6 multiple bonds, 4 rotatable bonds, 6 aromatic bonds, 2 six-membered rings, 4 hydroxyl groups, 1 primary alcohol, 3 secondary alcohols, 1 ether (aliphatic), and 1 disulfide .Scientific Research Applications

Benzoylated Ethyl 1-thioglycosides Preparation

Research by Sail and Kováč (2012) demonstrates the preparation of benzoylated ethyl 1-thioglycosides from per-O-benzoylated sugars such as D-glucose, lactose, maltose, and melibiose. This process involves benzoylation to produce fully benzoylated β products, followed by treatment with EtSH at elevated temperatures, resulting in ethyl 1-thio glycosides in high yields. These compounds have potential applications in the synthesis of other valuable thioglycosides and as intermediates in the production of biologically active molecules (Sail & Kováč, 2012).

Glyco Star Polymers Synthesis

Chen, Chen, and Stenzel (2010) developed glycopolymers with a four-arm star architecture using 1-thio-β-D-glucose sodium salt and poly(vinyl benzyl chloride) star polymers. This innovative approach to polymer chemistry highlights the application of thioglycosides in creating complex polymer structures with potential uses in biomedical engineering and drug delivery systems (Chen, Chen, & Stenzel, 2010).

Surfactant-mediated Thioglycosylation

Ratthachag et al. (2020) presented a method for surfactant-mediated thioglycosylation of 1-hydroxy sugars in water, producing thioglycosides. This method demonstrates an environmentally friendly approach to synthesizing thioglycosides without the need for anhydrous conditions, showing promise for green chemistry applications (Ratthachag et al., 2020).

Quantum Dots Capping Ligands

Drozd et al. (2016) used glucose analogues, including 1-thio-β-D-glucose, as capping ligands for CdSeS/ZnS quantum dots. This study highlights the utility of thioglycosides in modifying the surface properties of quantum dots for applications in cellular imaging and biosensing, showcasing a biomimetic approach to material science (Drozd et al., 2016).

Safety and Hazards

Mechanism of Action

Target of Action

1-Thio-β-D-glucose 1-Benzenesulfenothioate is a biochemical used in proteomics research

Mode of Action

It’s known that the compound forms a hydrophilic self-assembled monolayer with metal, which stabilizes the lipid bilayer and protects proteins from denaturation .

Biochemical Pathways

Its ability to form a hydrophilic self-assembled monolayer with metal and stabilize lipid bilayers suggests it may interact with membrane-associated biochemical pathways .

Result of Action

Its ability to protect proteins from denaturation suggests it may have a role in maintaining protein structure and function .

Action Environment

Its ability to form a hydrophilic self-assembled monolayer with metal suggests it may be influenced by the presence of metal ions .

Biochemical Analysis

Biochemical Properties

1-Thio-β-D-glucose 1-Benzenesulfenothioate is a thio-glucose derivative used in the enzymic elongation of the β(1→3)-glucan chain

Cellular Effects

properties

IUPAC Name |

(3S,5S,6S)-2-(hydroxymethyl)-6-(phenyldisulfanyl)oxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O5S2/c13-6-8-9(14)10(15)11(16)12(17-8)19-18-7-4-2-1-3-5-7/h1-5,8-16H,6H2/t8?,9-,10?,11+,12+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRZSUUGAVYFRNR-PFOINOEHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SSC2C(C(C(C(O2)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)SS[C@H]2[C@H](C([C@@H](C(O2)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O5S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70858474 |

Source

|

| Record name | (3S,5S,6S)-2-(Hydroxymethyl)-6-(phenyldisulfanyl)oxane-3,4,5-triol (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70858474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1189134-15-3 |

Source

|

| Record name | (3S,5S,6S)-2-(Hydroxymethyl)-6-(phenyldisulfanyl)oxane-3,4,5-triol (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70858474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(S)-N-[2-[6-Allyloxy-5-bromo-2,3-dihydro-1H-inden-1-YL]ethyl]propanamide](/img/structure/B587051.png)

![(S)-N-[6-Benzyloxy-5-bromo-7-(2-hydroxyethyl)-2,3-dihydro-1H-inden-1-ylidene)ethyl]propanamide](/img/structure/B587066.png)